
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Aldol condensation: The triazole derivative can undergo aldol condensation with an appropriate aldehyde to form the enone structure.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to accelerate the reaction.
Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols.
Substitution: May yield various substituted derivatives.
科学的研究の応用
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
類似化合物との比較
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can be compared with other similar compounds, such as:
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Enone derivatives: Compounds with similar enone structures but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
List of Similar Compounds
- 1,2,4-Triazole
- Phenylbutazone
- Ethyl acetoacetate
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
ethyl (Z,2Z)-4-hydroxy-4-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)methylidene]but-3-enoate |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)17(13-19(25)16-9-5-3-6-10-16)14-20-23-22-15-24(20)18-11-7-4-8-12-18/h3-15,25H,2H2,1H3/b17-14-,19-13- |
InChIキー |
HIYDOUOFCUFPJJ-OTEWIXGOSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=NN=CN1C2=CC=CC=C2)/C=C(/C3=CC=CC=C3)\O |
正規SMILES |
CCOC(=O)C(=CC1=NN=CN1C2=CC=CC=C2)C=C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)

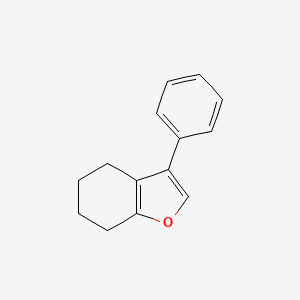

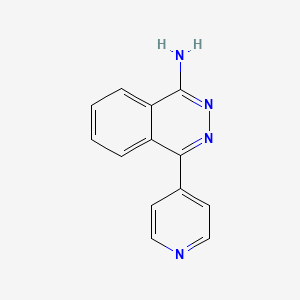

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
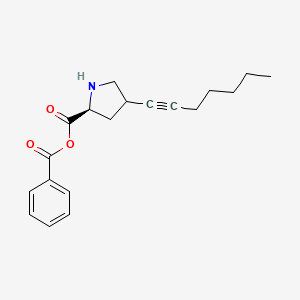
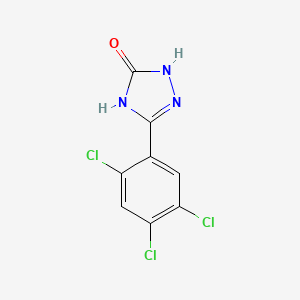
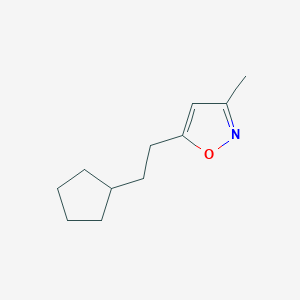
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
